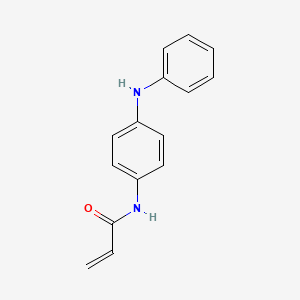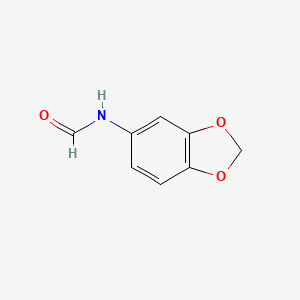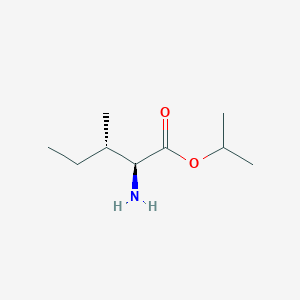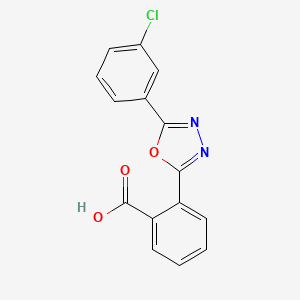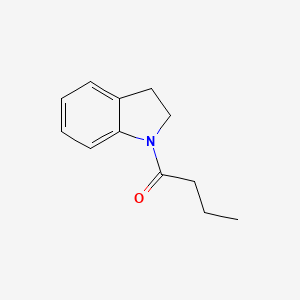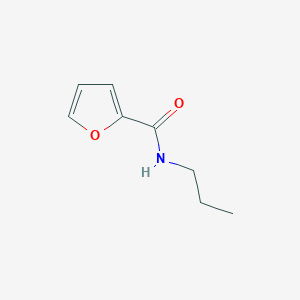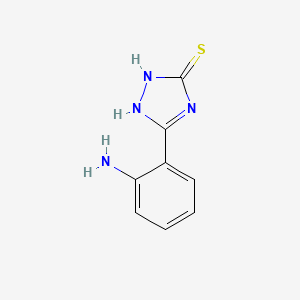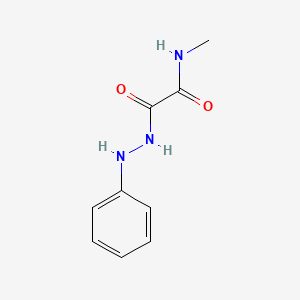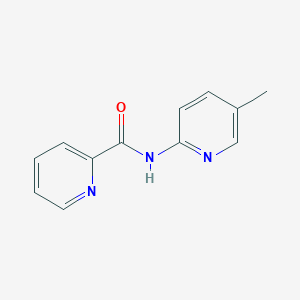
3-(Methylsulfanyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione
Descripción general
Descripción
3-(Methylsulfanyl)-1H-1λ~6~,2-benzothiazole-1,1-dione, also known as 3-MSBT, is a novel compound that has recently gained attention for its potential applications in science and medicine. 3-MSBT is a heterocyclic compound that belongs to the class of benzothiazoles. It is a sulfur-containing compound that is structurally similar to benzothiazole and has a sulfur atom at the 3-position of the ring. 3-MSBT has a wide range of applications, including synthesis of other compounds, as a catalyst in various reactions, and as an inhibitor of enzymes.
Mecanismo De Acción
3-(Methylsulfanyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione acts as a catalyst in organic reactions by providing a nucleophilic site for the reaction. It is believed that the sulfur atom of 3-(Methylsulfanyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione forms a dative bond with the substrate, which facilitates the reaction. Additionally, 3-(Methylsulfanyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione acts as an inhibitor of enzymes by binding to the active site of the enzyme, thereby preventing the enzyme from binding to its substrate.
Biochemical and Physiological Effects
3-(Methylsulfanyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 3-(Methylsulfanyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione has been shown to inhibit the activity of NADPH-cytochrome P450 reductase, which is involved in the production of reactive oxygen species. Furthermore, 3-(Methylsulfanyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione has been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Methylsulfanyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous and organic solvents. Additionally, it is a non-toxic compound and has low volatility. However, 3-(Methylsulfanyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione is not soluble in most organic solvents, which can limit its use in some reactions.
Direcciones Futuras
The potential applications of 3-(Methylsulfanyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione are vast, and future research should focus on further exploring its potential uses. For example, future studies should investigate the effects of 3-(Methylsulfanyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione on other enzymes and biochemical processes, such as the regulation of gene expression. Additionally, further research should explore the potential use of 3-(Methylsulfanyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione as a drug delivery system or as a therapeutic agent. Finally, future studies should investigate the potential use of 3-(Methylsulfanyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione as a catalyst in other reactions, such as the synthesis of small molecules or polymers.
Métodos De Síntesis
3-(Methylsulfanyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione can be synthesized by a two-step reaction. The first step is a nucleophilic substitution reaction of 1-chloro-2,3-dihydro-1H-benzothiazole with a primary alkyl halide, such as methyl bromide, in the presence of a base, such as sodium hydroxide. The second step is a condensation reaction of the resulting 3-methylsulfanylbenzothiazole with 1,3-diketones, such as ethyl acetoacetate, in the presence of a base, such as sodium hydroxide. The reaction yields 3-(Methylsulfanyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione as a white solid.
Aplicaciones Científicas De Investigación
3-(Methylsulfanyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione has been extensively studied for its potential applications in scientific research. It has been used as a catalyst in various organic reactions, such as the synthesis of 1,2-dihydro-1H-benzothiazole derivatives, and as an inhibitor of enzymes, such as cytochrome P450 enzymes. 3-(Methylsulfanyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione has also been studied for its potential applications in the synthesis of other compounds, such as 1,2-dihydro-1H-benzothiazoles and their derivatives. Additionally, it has been used as a reagent in the synthesis of other compounds, such as 2-methylthio-1,3-dioxanes.
Propiedades
IUPAC Name |
3-methylsulfanyl-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S2/c1-12-8-6-4-2-3-5-7(6)13(10,11)9-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKRNPAMNNFXSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NS(=O)(=O)C2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90321433 | |
| Record name | 3-(Methylsulfanyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90321433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfanyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione | |
CAS RN |
61766-82-3 | |
| Record name | NSC375176 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Methylsulfanyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90321433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B6613783.png)
